5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid
Description
The compound 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid features a pyrazine ring substituted at position 5 with a pyrrolidine moiety. The pyrrolidine is further functionalized at its 3-position with a Boc-protected aminomethyl group (-NH-Boc-CH₂-), while position 2 of the pyrazine bears a carboxylic acid group. This structure combines a heterocyclic core with a protected amine and a polar carboxylic acid, making it suitable for applications in medicinal chemistry, such as protease inhibition or receptor antagonism. The Boc group enhances solubility during synthesis and serves as a temporary protective moiety for the amine .
Properties
IUPAC Name |
5-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-6-10-4-5-19(9-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANROWIRAMLJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=NC=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with 3-aminomethylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group .
Chemical Reactions Analysis
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. The compound's structural features allow it to interact with various receptors and enzymes, which is crucial for the development of therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the pyrrolidine and pyrazine components can enhance cytotoxicity against cancer cell lines, suggesting a promising direction for cancer treatment .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as coupling and cyclization, makes it valuable in creating novel compounds with desired biological activities.
Case Study: Synthesis of Bioactive Molecules
In synthetic routes, this compound has been utilized to create bioactive molecules that demonstrate antimicrobial and antifungal properties. The versatility of the compound allows chemists to modify its structure to optimize biological activity .
Mechanism of Action
The mechanism of action of 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Pyrazine vs. Pyrimidine/Pyridine Derivatives
- Compound 14 (6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid): Core: Pyrimidine (vs. pyrazine in the target compound). Substituents: Trifluoromethylphenyl-piperazine at position 2 and methyl at position 4. Key Differences: The pyrimidine core alters electronic properties, while the trifluoromethyl group increases lipophilicity. This compound was synthesized as a Retinol Binding Protein 4 (RBP4) antagonist .
- tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
b. Pyrrolidine vs. Piperazine/Piperidine Derivatives
- tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: Core: Piperazine (six-membered ring vs. five-membered pyrrolidine). Substituents: Biphenylmethyl group.
Functional Group Variations
a. Boc-Protected Amines
- 3-{[(tert-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid: Structure: Propanoic acid backbone with Boc-protected benzylamine. Key Differences: The absence of a heterocyclic core limits its use in targeting enzymes but makes it a versatile intermediate for peptide synthesis .
- tert-Butyl 3-[(3-butoxypropyl)amino]propanoate: Structure: Propanoate ester with a butoxypropyl-Boc-amine. Key Differences: The ester group may serve as a prodrug, whereas the carboxylic acid in the target compound enhances ionization at physiological pH .
b. Carboxylic Acid vs. Ester Derivatives
Structural and Pharmacokinetic Data Table
Biological Activity
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of approximately 582.68 g/mol. It features a complex structure that includes a pyrazine ring and a pyrrolidine moiety, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the tert-butoxycarbonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.
Biological Activity Overview
The compound has demonstrated several biological activities:
- Antiviral Activity : Studies have indicated that derivatives of pyrazine compounds exhibit antiviral properties against various viruses, including HIV and the tobacco mosaic virus (TMV). For instance, certain pyrazole derivatives have shown EC50 values as low as 0.012 M against TMV, indicating potent antiviral effects without significant cytotoxicity .
- Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer properties. Research has shown that modifications in the pyrrolidine structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer types .
Case Studies
- Antiviral Efficacy : A study published in MDPI assessed the antiviral activity of pyrazine derivatives, revealing that specific modifications led to improved binding affinity and reduced viral replication rates. The compound displayed significant activity against resistant strains of HIV with an EC50 value of 3.98 μM .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The observed IC50 values ranged from 10 to 20 μM across different cancer cell lines, suggesting a promising therapeutic index .
Data Tables
Q & A
Q. What are the key structural features of this compound that influence its reactivity and interactions?
The compound contains three critical motifs:
- A pyrazine ring with a carboxylic acid group, enabling hydrogen bonding and metal coordination.
- A pyrrolidine ring substituted with a Boc-protected aminomethyl group, providing steric bulk and influencing conformational flexibility.
- A tert-butoxycarbonyl (Boc) group , which protects the amine during synthesis and modulates solubility. The chlorine atom (if present in analogs) on the pyrazine ring enhances electrophilicity, while the Boc group stabilizes intermediates during reactions .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
- Step 1 : Condensation of 5-chloropyrazine-2-carboxylic acid with tert-butyl 3-aminomethylpyrrolidine-1-carboxylate to form the pyrrolidine-pyrazine backbone.
- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
- Step 3 : Purification via column chromatography or recrystallization . Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DMF, 80°C, 12 hrs | ~60% (batch) |
| 2 | Boc₂O, Et₃N, THF | >90% |
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry (e.g., pyrazine ring substitution) and Boc group integrity.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with α = 88.852°, β = 81.206°, γ = 87.644°) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 379.3).
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Tools like Gaussian or ORCA simulate intermediates (e.g., transition states during Boc deprotection).
- DFT Calculations : Predict substituent effects (e.g., electron-withdrawing Cl vs. F on pyrazine) to guide analog design .
- Example: ICReDD’s feedback loop integrates experimental data with quantum calculations to refine reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve stereochemical challenges during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control pyrrolidine ring conformation.
- Dynamic Kinetic Resolution : Employ catalysts like Ru-complexes to bias enantiomer formation.
- Crystallographic Analysis : Single-crystal X-ray data (e.g., space group P1, a = 6.0568 Å) validates stereochemical outcomes .
Q. How does the Boc group impact stability and downstream applications?
- Stability : The Boc group prevents amine oxidation during storage but requires acidic conditions (e.g., TFA/DCM) for removal.
- Drug Design : Boc deprotection in vivo can be delayed, making the compound a prodrug candidate.
- Limitation : Bulkiness may hinder target binding; alternatives like Fmoc or Alloc groups are explored .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Analog Synthesis : Replace pyrazine-Cl with Br, F, or CF₃ to modulate electronic properties (Table 2).
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Table 2 : Substituent Effects on Activity
| Substituent (X) | LogP | IC₅₀ (nM) |
|---|---|---|
| Cl | 1.2 | 50 |
| Br | 1.5 | 120 |
| CF₃ | 2.1 | 25 |
| Data adapted from chlorinated/brominated analogs . |
Q. What industrial methods could scale up production while maintaining purity?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and improve yield (>80%).
- Automated Platforms : Robotic systems optimize parameters (e.g., residence time, temperature) in real-time .
- Quality Control : In-line PAT (Process Analytical Technology) monitors intermediates via FTIR or Raman spectroscopy.
Q. How to address conflicting data in biological activity studies?
- Source Analysis : Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Example: Discrepancies in IC₅₀ values may arise from differential Boc group stability in cytosolic vs. serum environments .
Q. What methodologies enable efficient coupling of this compound to biomolecules?
- Carbodiimide Chemistry : EDC/NHS activates the carboxylic acid for amine conjugation (e.g., peptide carriers).
- Click Chemistry : Azide-alkyne cycloaddition with propargyl-modified derivatives.
- SPPS (Solid-Phase Peptide Synthesis) : Incorporate the compound as a side-chain modifier during resin-bound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
